

The Evolutionary Bedrock of Cathepsin X: A conserved protease with emerging therapeutic potential

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin X (also known as Cathepsin Z or CTSZ) is a lysosomal cysteine protease belonging to the papain superfamily.[1][2] Unlike many other cathepsins that function as endopeptidases, **Cathepsin X** is distinguished by its primary role as a carboxypeptidase, cleaving single amino acids from the C-terminus of proteins and peptides.[3] Initially considered a housekeeping enzyme involved in intracellular protein turnover, emerging evidence has highlighted its specialized, evolutionarily conserved roles in critical physiological and pathological processes, including immune response, cell adhesion, migration, and cancer progression.[4][5] Its expression is most prominent in immune cells such as monocytes, macrophages, and dendritic cells.[4]

This technical guide provides a comprehensive overview of the evolutionary conservation of the CTSZ gene, presenting key data on its orthologs, gene structure, and functional parallels across species. It details the experimental methodologies used to assess its conservation and visualizes its role in cellular signaling. This document is intended to serve as a foundational resource for researchers exploring **Cathepsin X** as a potential therapeutic target.

Evolutionary Conservation Analysis

The CTSZ gene is highly conserved across a wide range of eukaryotic organisms, from single-celled algae to humans, indicating its fundamental biological importance.[6] This deep evolutionary history suggests that its core functions have been maintained and adapted over millions of years.

Orthologs and Sequence Identity

The conservation of a gene is most directly measured by comparing the sequence identity of its protein product across different species. **Cathepsin X** shows a high degree of sequence identity among mammals and is well-conserved even in more distantly related vertebrates. The human CTSZ gene has 233 known orthologs.[7] A comparative analysis of **Cathepsin X** protein sequences reveals this conservation quantitatively.

Table 1: Orthologs and Protein Sequence Identity of **Cathepsin X** (CTSZ)

Species	Common Name	Gene Symbol	NCBI Protein ID	Protein Length (Amino Acids)	% Identity to Human
Homo sapiens	Human	CTSZ	NP_001327.1	303	100%
Mus musculus	Mouse	Ctsz	NP_071587.1	305	80.7%
Rattus norvegicus	Rat	Ctsz	NP_001101511.1	305	79.7%
Danio rerio	Zebrafish	ctsz	NP_001038234.1	308	59.4%
Drosophila melanogaster	Fruit Fly	CtsZ	NP_649641.1	338	34.6%
Caenorhabditis elegans	Roundworm	CtsZ-like	NP_501980.1	362	29.8%

(Note: Sequence identities were calculated using NCBI's protein BLAST tool against the human reference sequence NP_001327.1.)

Gene Structure Conservation

The genomic organization of a gene, including the number and arrangement of exons and introns, provides another layer of evidence for evolutionary conservation. The CTSZ gene exhibits a conserved exon-intron structure, particularly among vertebrates. The human CTSZ gene is located on chromosome 20q13.32 and consists of 6 exons.^{[1][2]} This structure is mirrored in the mouse genome, where the Ctsz gene is located on chromosome 2 and also contains 6 exons.^[8]

Table 2: Comparative Gene Structure of CTSZ

Species	Gene Symbol	Chromosome Location	Number of Exons	Total Gene Length (approx. bp)
Homo sapiens	CTSZ	20q13.32	6	22,552
Mus musculus	Ctsz	2 H4	6	11,545

| Danio rerio | ctsz | 6 | 7 | 10,211 |

Selective Pressure Analysis (Ka/Ks Ratio)

The ratio of the rate of non-synonymous substitutions (Ka) to the rate of synonymous substitutions (Ks) is a key indicator of the selective pressure acting on a protein-coding gene.^[9]

- $Ka/Ks < 1$: Indicates purifying (or negative) selection, where mutations that alter the amino acid sequence are selected against. This is the hallmark of a functionally constrained and conserved gene.
- $Ka/Ks = 1$: Suggests neutral evolution.
- $Ka/Ks > 1$: Suggests positive selection, where changes in the protein sequence are favored.

While a specific, pre-calculated Ka/Ks ratio for CTSZ across multiple species is not readily available in public databases, genome-wide analyses of human-mouse orthologs show that the vast majority of genes are under strong purifying selection, with average Ka/Ks ratios well below 1.[\[10\]](#) Given the high sequence and functional conservation of **Cathepsin X**, it is expected to be under strong purifying selection ($Ka/Ks \ll 1$), reflecting its critical, conserved biological functions.

Conserved Signaling and Functional Roles

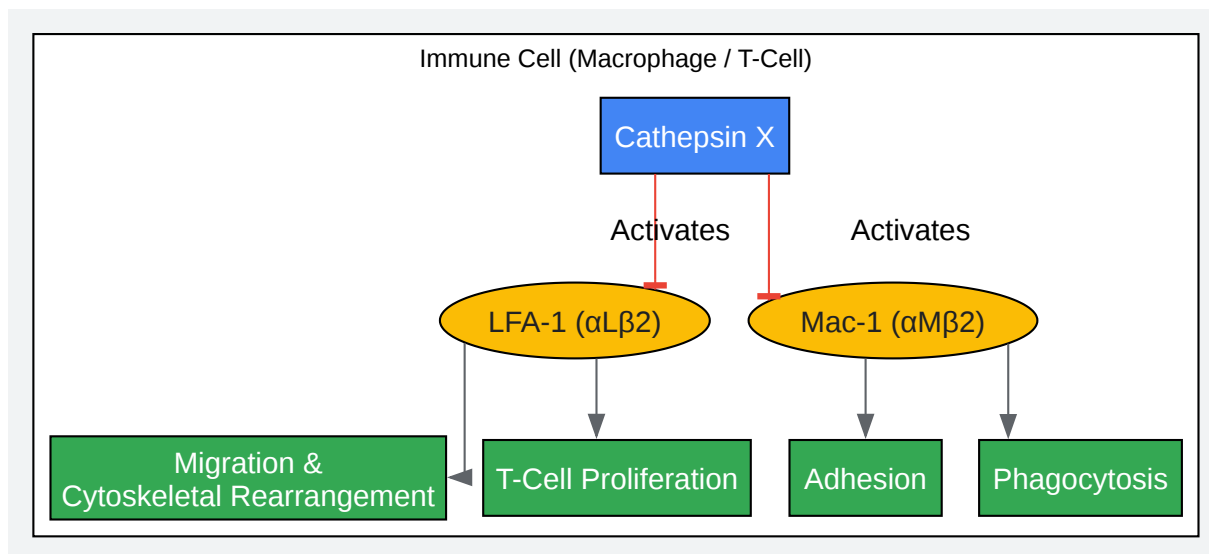
The evolutionary conservation of the CTSZ gene sequence is reflected in the conservation of its cellular functions. **Cathepsin X** plays a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions by modulating the activity of cell surface integrin receptors.

The Cathepsin X-Integrin Signaling Pathway

In immune cells, **Cathepsin X** is translocated from lysosomes to the plasma membrane upon cell activation.[\[4\]](#) There, it acts on the cytoplasmic tails of $\beta 2$ integrin subunits, specifically on the receptors Mac-1 (CD11b/CD18) and LFA-1 (CD11a/CD18). By cleaving C-terminal amino acids, **Cathepsin X** activates these integrins, triggering downstream signaling cascades that regulate key immune functions.[\[11\]](#)

- Mac-1 Activation: Leads to enhanced adhesion of monocytes and macrophages, and regulates phagocytosis.[\[11\]](#)
- LFA-1 Activation: Promotes T-lymphocyte proliferation, migration, and cytoskeletal rearrangement.[\[4\]](#)

This signaling axis is a prime example of a conserved functional role that is highly relevant to immunology and oncology drug development.



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Caption: **Cathepsin X** signaling via $\beta 2$ integrin activation.

Experimental Protocols for Conservation Analysis

Analyzing the evolutionary conservation of a gene like CTSZ involves a systematic bioinformatics workflow. The following protocols outline the key steps for such an analysis.

Protocol 1: Ortholog Identification and Sequence Alignment

Objective: To identify orthologous sequences of a target gene and perform a multiple sequence alignment to assess conservation.

- Sequence Retrieval:
 - Obtain the reference protein sequence for the gene of interest (e.g., human **Cathepsin X**, NCBI RefSeq: NP_001327.1) from a primary database like NCBI or UniProt.
- Ortholog Identification:

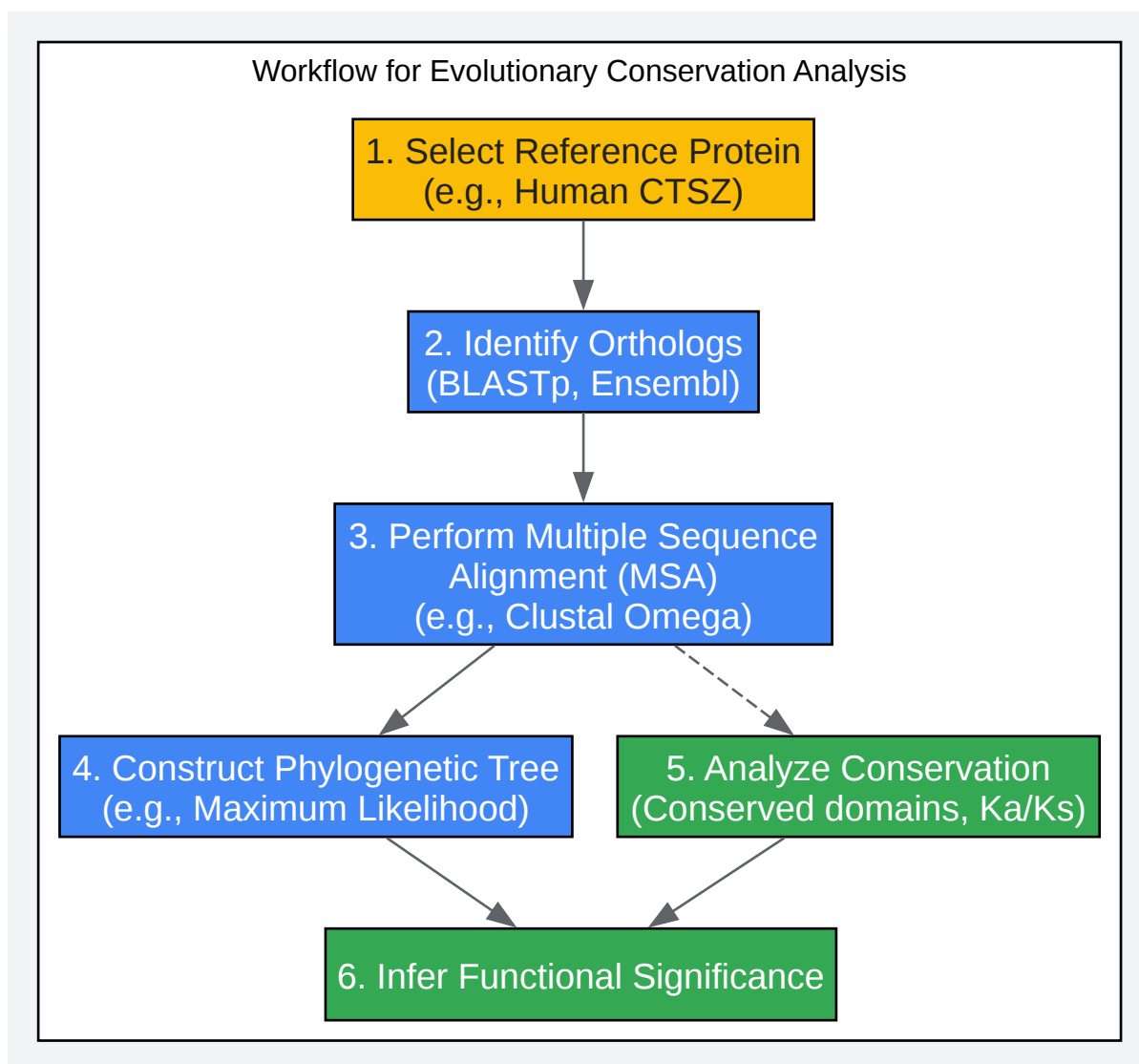
- Use the NCBI BLASTp suite (Protein-Protein BLAST). Select the reference sequence as the query.
- Target a range of organismal databases, from mammals to invertebrates, by adjusting the "Organism" parameter.
- Alternatively, use curated orthology databases like Ensembl Compara or GeneCards to retrieve a list of known orthologs.[\[7\]](#)
- Sequence Collection:
 - From the BLAST results or orthology database, select representative species for analysis (e.g., human, mouse, zebrafish, fruit fly, C. elegans).
 - Download the full-length protein sequences for each selected ortholog in FASTA format.
- Multiple Sequence Alignment (MSA):
 - Utilize an MSA tool such as Clustal Omega, MUSCLE, or T-Coffee.[\[2\]](#)[\[3\]](#) These tools can be accessed via web servers (e.g., EMBL-EBI) or as standalone command-line applications.
 - Input the collected FASTA sequences into the tool.
 - Execute the alignment using default parameters, which typically include a substitution matrix (e.g., BLOSUM62) and gap penalties.
- Analysis and Visualization:
 - The output alignment highlights conserved residues and regions.
 - Use alignment visualization software like Jalview or Geneious to color-code the alignment based on amino acid properties and conservation scores, facilitating the identification of conserved domains and active site residues.

Protocol 2: Phylogenetic Tree Construction

Objective: To infer the evolutionary relationships between orthologous sequences and visualize them as a phylogenetic tree.

- Prerequisite: A high-quality multiple sequence alignment from Protocol 1 is required.
- Model Selection:
 - Use statistical methods to determine the best-fit model of protein evolution for the alignment data. Tools like ProtTest or ModelFinder can be used to evaluate various substitution models (e.g., JTT, WAG, LG).
- Tree Inference:
 - Employ a tree-building method. Common methods include:
 - Maximum Likelihood (ML): A statistically robust method that finds the tree most likely to have produced the observed sequence data. Software: RAxML, IQ-TREE, PhyML.
 - Bayesian Inference (BI): Uses a probabilistic approach to generate a posterior probability distribution of trees. Software: MrBayes, BEAST.
 - Neighbor-Joining (NJ): A faster, distance-based method suitable for large datasets. Software: MEGA, ClustalW.
- Assessing Tree Reliability:
 - Evaluate the statistical support for the branching patterns in the tree.
 - Bootstrapping (for ML/NJ): A resampling technique where columns from the alignment are randomly sampled with replacement to generate new datasets. The analysis is repeated (typically 100 or 1000 times), and the percentage of times a particular node appears in the resulting trees is calculated. Bootstrap values >70% are generally considered reliable.
 - Posterior Probability (for BI): The probability of a clade being correct given the data and the model. Values >0.95 are considered strong support.
- Tree Visualization and Interpretation:

- Use tree viewing software like FigTree or the Interactive Tree Of Life (iTOL) to render the final tree with branch lengths, support values, and annotations.



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Caption: A typical workflow for gene conservation analysis.

Implications for Drug Development

The high degree of evolutionary conservation in **Cathepsin X**'s structure and function makes it an attractive target for therapeutic intervention.

- **Target Validation:** The conserved role of **Cathepsin X** in immune cell migration and activation validates its potential as a target for autoimmune diseases, chronic inflammation, and oncology.[5] Modulating its activity could temper pathological immune responses or inhibit tumor cell invasion.
- **Cross-Species Efficacy:** The high sequence identity between human and mouse **Cathepsin X** (~81%) suggests that inhibitors developed against the human enzyme are likely to be effective in preclinical mouse models, facilitating a smoother transition from in vitro studies to in vivo validation.
- **Structural Conservation:** The conservation of the active site and key structural loops across species provides a stable template for structure-based drug design. Small molecule inhibitors can be rationally designed to fit into the conserved catalytic cleft, increasing the likelihood of potent and specific inhibition.
- **Predictive Toxicology:** Understanding the function of **Cathepsin X** orthologs in model organisms like zebrafish and mice can help predict potential on-target toxicities or side effects of therapeutic inhibitors in humans.

Conclusion

The **Cathepsin X** (CTSZ) gene is a paradigm of evolutionary conservation, maintaining its core structural features and biological functions across a vast evolutionary distance. Its conserved role as a carboxypeptidase that modulates integrin signaling underscores its importance in fundamental processes like cell adhesion and immune regulation. For drug development professionals, this deep conservation provides a solid foundation for target validation, facilitates the use of animal models, and offers a stable structural basis for the design of novel therapeutics aimed at a range of inflammatory and oncologic diseases. Further research into the nuanced, species-specific adaptations of **Cathepsin X** will continue to illuminate its biological significance and therapeutic potential.

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